5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine core, a morpholine ring, and a thiophene moiety, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Attachment of the Thiophene Moiety: The thiophene group is attached via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the thiophene ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: The compound may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Its chemical properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Compounds with similar triazolopyrimidine cores, such as 5-methyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.
Thiophene Derivatives: Compounds with thiophene moieties, such as 2-thiophenecarboxaldehyde.
Uniqueness
The uniqueness of 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-12-8-15(22-16(20-12)18-11-19-22)17-9-14(13-2-7-24-10-13)21-3-5-23-6-4-21/h2,7-8,10-11,14,17H,3-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOECCLKVTOLVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC(C3=CSC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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